5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine
CAS No.:
Cat. No.: VC15859277
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 5-chloro-N-propan-2-yl-1,2-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C10H11ClN2O/c1-6(2)12-10-8-5-7(11)3-4-9(8)14-13-10/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | LJNRSKKXZLGJAS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=NOC2=C1C=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name is 5-chloro-N-(propan-2-yl)benzo[d]isoxazol-3-amine, reflecting its substitution pattern. Key structural features include:
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A benzo[d]isoxazole core, where the isoxazole oxygen and nitrogen atoms occupy the 1,2-positions relative to the fused benzene ring.
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A chlorine atom at position 5 of the benzene ring, introducing electronic effects that modulate reactivity and intermolecular interactions.
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An isopropylamine group at position 3, contributing steric bulk and influencing solubility and pharmacokinetic properties.
Table 1: Comparative Molecular Properties of Benzoisoxazole Derivatives
The isopropyl group distinguishes this compound from analogs like the N-benzyl derivative, reducing aromaticity and potentially enhancing metabolic stability compared to bulkier aryl substituents .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis for 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine is documented in the literature, plausible pathways can be inferred from related benzoisoxazole syntheses :
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Ring Formation: Condensation of 5-chloro-2-hydroxybenzaldehyde with hydroxylamine under acidic conditions to form the isoxazole ring.
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Amine Functionalization: Nucleophilic substitution at position 3 using isopropylamine in the presence of a coupling agent (e.g., EDC/HOBt).
Key Reactivity
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Electrophilic Aromatic Substitution: The chlorine atom at position 5 directs further substitution to the para position, though steric hindrance from the isopropyl group may limit reactivity.
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Amine Alkylation/Acylation: The secondary amine at position 3 can undergo alkylation, though the isopropyl group’s steric bulk may necessitate harsh conditions.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
The compound’s low solubility may necessitate formulation strategies (e.g., salt formation, nanoemulsions) for biological testing .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The isopropyl group provides a synthetic handle for structure-activity relationship (SAR) studies. For instance, replacing isopropyl with cyclopropylmethyl improved TRPM5 potency in imidazole derivatives .
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Prodrug Development: The secondary amine could be acylated to enhance bioavailability, as demonstrated in related compounds .
Agricultural Chemistry
Chlorinated benzoisoxazoles have precedent as fungicides and herbicides. The chlorine and isopropyl groups may confer activity against phytopathogens, though this remains untested.
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